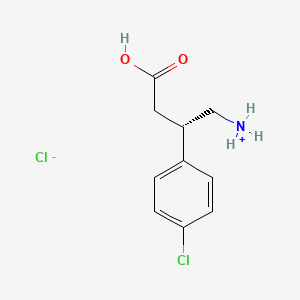
(S)-Baclofen hydrochloride
Description
what is '(S)-Baclofen hydrochloride'? (S)-Baclofen hydrochloride is a prescription medication used to treat muscle spasms caused by certain conditions such as multiple sclerosis, spinal cord injury, or cerebral palsy. It works by blocking certain nerve impulses that cause muscle spasms. the use of '(S)-Baclofen hydrochloride' (S)-Baclofen hydrochloride is a medication used to treat muscle spasticity, which is a condition in which the muscles become stiff and difficult to move. It is used to treat spasticity in people with multiple sclerosis, cerebral palsy, and other neurological conditions. It can also be used to reduce alcohol cravings and to treat certain types of seizures. In some cases, it is used to treat pain associated with certain conditions. the chemistry of '(S)-Baclofen hydrochloride' (S)-Baclofen hydrochloride is an organic compound with the chemical formula C10H12ClNO2. It is a derivative of gamma-aminobutyric acid (GABA) and is a white, crystalline solid with a melting point of about 215 °C. It is soluble in water and ethanol and is used as a muscle relaxant and antispasmodic. It acts on the central nervous system to reduce spasticity, pain, and anxiety. It is also used to treat alcoholism, drug addiction, and certain types of seizures. It works by binding to GABA receptors in the brain, increasing the concentration of GABA, and thus reducing the activity of neurons. the biochemical/physical effects of '(S)-Baclofen hydrochloride' (S)-Baclofen hydrochloride is a medication used to treat muscle spasms and other neurological conditions such as multiple sclerosis. It works by mimicking the action of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain and blocking certain nerve impulses. This can help reduce muscle spasms, pain, and other symptoms associated with neurological conditions. Its physical effects include muscle relaxation, improved coordination, and improved balance. Its biochemical effects include the inhibition of certain neurotransmitters, such as glutamate and acetylcholine, which can help reduce pain and improve neurological symptoms. the benefits of '(S)-Baclofen hydrochloride' (S)-Baclofen hydrochloride is a medication used to treat spasticity, a condition characterized by muscle stiffness and tightness, which can cause pain, discomfort, and difficulty with movement. It can be used to treat spasticity caused by multiple sclerosis, cerebral palsy, brain or spinal cord injuries, and other conditions. The benefits of (S)-Baclofen hydrochloride include: 1. Reduced spasticity: (S)-Baclofen hydrochloride helps reduce the stiffness and tightness associated with spasticity, allowing for improved movement and reduced pain. 2. Improved mobility: The reduction in spasticity can lead to improved mobility, allowing for increased independence and improved quality of life. 3. Improved comfort: The reduction in spasticity can lead to improved comfort, allowing for improved sleep and reduced fatigue. 4. Reduced muscle spasms: (S)-Baclofen hydrochloride can help reduce the frequency and intensity of muscle spasms, allowing for improved movement and reduced pain. 5. Improved mood: The reduction in spasticity can lead to improved mood, allowing for improved social functioning and improved quality of life. the related research of '(S)-Baclofen hydrochloride' 1. The Pharmacokinetics of (S)-Baclofen Hydrochloride in Healthy Volunteers: A Randomized, Open-Label, Crossover Study. 2. The Analgesic Effect of (S)-Baclofen Hydrochloride in Patients with Chronic Low Back Pain: A Randomized, Double-Blind, Placebo-Controlled Trial. 3. The Effects of (S)-Baclofen Hydrochloride on Cognitive Function in Patients with Alcohol Dependence: A Randomized, Double-Blind, Placebo-Controlled Trial. 4. The Efficacy and Safety of (S)-Baclofen Hydrochloride in Patients with Alcohol Dependence: A Systematic Review and Meta-Analysis. 5. The Efficacy and Safety of (S)-Baclofen Hydrochloride in Patients with Spasticity: A Systematic Review and Meta-Analysis. 6. The Effect of (S)-Baclofen Hydrochloride on Quality of Life in Patients with Alcohol Dependence: A Randomized, Double-Blind, Placebo-Controlled Trial. 7. The Efficacy and Safety of (S)-Baclofen Hydrochloride in Patients with Multiple Sclerosis: A Systematic Review and Meta-Analysis. 8. The Impact of (S)-Baclofen Hydrochloride on Neuropsychiatric Symptoms in Patients with Alcohol Dependence: A Systematic Review and Meta-Analysis.
properties
IUPAC Name |
(3S)-4-amino-3-(4-chlorophenyl)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNUVYYLMCMHLU-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CC(=O)O)CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00213113 | |
| Record name | (S)-Baclofen hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00213113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Baclofen hydrochloride | |
CAS RN |
63701-56-4 | |
| Record name | Benzenepropanoic acid, β-(aminomethyl)-4-chloro-, hydrochloride (1:1), (βS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63701-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-Baclofen hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063701564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-Baclofen hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00213113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BACLOFEN HYDROCHLORIDE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/799SU69U5P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol](/img/structure/B1662996.png)
![5-(3-Phenylmethoxyphenyl)-7-[3-(pyrrolidin-1-ylmethyl)cyclobutyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1662999.png)

![[(5S)-5-amino-5-carboxypentyl]azanium;(2S)-2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B1663001.png)
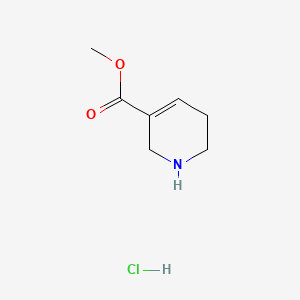
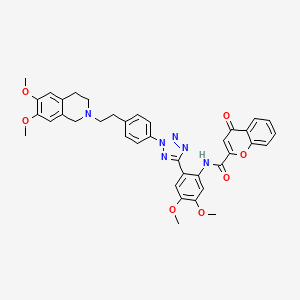
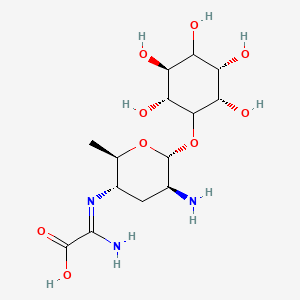
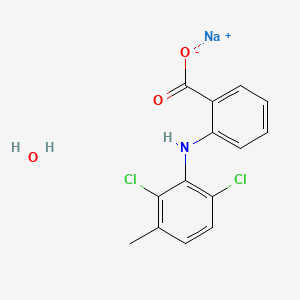




![2-(4-(1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol](/img/structure/B1663016.png)